molecular formula C17H20N2O B164367 Remacemide CAS No. 128298-28-2

Remacemide

货号: B164367
CAS 编号: 128298-28-2
分子量: 268.35 g/mol
InChI 键: YSGASDXSLKIKOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Remacemide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, 1-methyl-1,2-diphenylethylamine. This intermediate is then reacted with glycine to form the final product, this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .

化学反应分析

Types of Reactions: Remacemide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Clinical Applications

The following table summarizes the primary clinical applications of remacemide based on existing research:

Condition Phase of Research Key Findings
Epilepsy Phase IIIThis compound has shown efficacy as an add-on therapy for epilepsy, reducing seizure frequency in patients .
Parkinson's Disease Phase IIInvestigated for neuroprotective effects; showed potential in improving motor functions .
Huntington's Disease Phase IIDesignated as an orphan drug; potential to slow disease progression through neuroprotection .
Acute Ischemic Stroke Phase IDemonstrated safety and tolerability; showed promise in neuroprotection in animal models .

Detailed Case Studies

  • Epilepsy Treatment : In a controlled study, this compound was evaluated as an adjunct therapy for patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency compared to placebo, highlighting its potential as a viable treatment option for managing epilepsy .
  • Neuroprotection in Stroke : A study assessing this compound's safety in patients with recent ischemic stroke indicated that it could provide neuroprotective benefits when administered shortly after stroke onset. The findings suggest that this compound may help mitigate secondary neuronal damage due to excitotoxicity following ischemic events .
  • Parkinson's Disease : Clinical trials have explored this compound's efficacy in improving motor symptoms associated with Parkinson's disease. Results from these trials indicated that this compound might enhance the effects of dopaminergic treatments by providing additional neuroprotective support .

Pharmacokinetics and Safety Profile

This compound exhibits linear pharmacokinetics with moderate protein binding. It is metabolized primarily by the hepatic cytochrome P450 3A4 isoform, which can influence the pharmacokinetics of concurrent medications . The safety profile has been generally favorable, with adverse effects primarily related to gastrointestinal and central nervous system disturbances .

作用机制

Remacemide exerts its effects by binding weakly and noncompetitively to the ionic channel site of the NMDA receptor complex. This binding inhibits the influx of calcium ions, thereby reducing excitatory neurotransmission. Additionally, this compound blocks sodium channels, which further contributes to its anticonvulsant and neuroprotective properties .

相似化合物的比较

Uniqueness of this compound: this compound’s dual action as both an NMDA receptor antagonist and a sodium channel blocker distinguishes it from other anticonvulsants. This unique combination of properties makes it a valuable compound for studying the mechanisms of neuroprotection and anticonvulsant activity .

生物活性

Remacemide hydrochloride, a compound classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has garnered attention for its potential therapeutic applications in various neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, clinical findings, and case studies.

This compound exhibits its effects primarily through:

  • NMDA Receptor Antagonism : It binds weakly to the NMDA receptor's ion channel site, functioning as a low-affinity antagonist. This binding is non-competitive, meaning it does not directly block the receptor's active site but inhibits ion flow through the channel .
  • Sodium Channel Blocking : In addition to its NMDA antagonism, this compound also shows sodium channel blocking properties, albeit at higher concentrations (IC50 = 161 µM) compared to its NMDA effects .
  • Metabolic Transformation : this compound is metabolized into a more potent desglycine derivative known as FPL 12495, which is believed to be responsible for much of its neuroprotective effects in vivo .

Pharmacological Properties

This compound has been studied for various biological activities:

  • Neuroprotection : It has demonstrated protective effects against excitotoxicity in animal models of ischemic stroke and hypoxia. In these studies, this compound showed a potential to reduce neuronal damage and improve functional outcomes .
  • Anticonvulsant Activity : The compound has been effective in reducing seizure frequency in models of epilepsy. It has been shown to exhibit efficacy against maximal electroconvulsive shock (MES) and seizures induced by NMDA in rodents .

Clinical Studies

Several clinical trials have assessed the safety and efficacy of this compound:

  • Ischemic Stroke Study :
    • Design : A double-blind, placebo-controlled trial involving patients with acute ischemic stroke.
    • Findings : The study indicated that doses of 200 mg BID or higher could achieve neuroprotective plasma concentrations. The maximum well-tolerated dose was determined to be 400 mg BID .
  • Parkinson's Disease Models :
    • Study on Rodents and Primates : Research indicated that this compound could enhance the effects of levodopa in treating Parkinson's disease without causing hyperactivity, suggesting potential for clinical application in managing Parkinsonian symptoms .
  • Refractory Epilepsy Trials :
    • Participants : 252 individuals with refractory partial epilepsy.
    • Outcomes : The study assessed seizure frequency with varying doses of this compound (300 mg/day to 1200 mg/day). Results showed a trend towards reduced seizure frequency but were not statistically significant across all doses .

Table 1: Summary of Clinical Trials Involving this compound

Study TypePopulationInterventionKey Findings
Ischemic StrokePatients with acute stroke100-600 mg BIDNeuroprotective effects observed at higher doses
Parkinson's DiseaseRodent and primate modelsThis compound + LevodopaEnhanced locomotor activity; reduced symptoms
Refractory Epilepsy252 patients300-1200 mg/dayReduced seizure frequency not statistically significant

属性

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGASDXSLKIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048250, DTXSID601030460
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128298-28-2, 118754-12-4, 118754-14-6
Record name Remacemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128298-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remacemide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remacemide
Reactant of Route 2
Remacemide
Reactant of Route 3
Remacemide
Reactant of Route 4
Remacemide
Reactant of Route 5
Remacemide
Reactant of Route 6
Remacemide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。